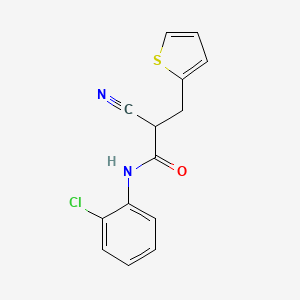

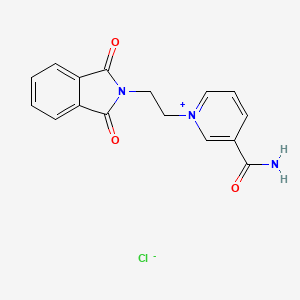

![molecular formula C19H20FN3OS B2581040 N-cyclohexyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 852134-10-2](/img/structure/B2581040.png)

N-cyclohexyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-cyclohexyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide” is a chemical compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit diverse biological activities .

Synthesis Analysis

The synthesis of this compound involves several steps, including the formation of the thiazole ring and the attachment of various functional groups . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains a cyclohexyl group, a fluorophenyl group, and a carboxamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include various spectroscopic data such as 1H-NMR, 13C-NMR, IR, and mass spectrometry data . The compound’s theoretical and found percentages of carbon, hydrogen, and nitrogen are also provided .Scientific Research Applications

Radiolabeling and Biological Evaluation

N-cyclohexyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide and its derivatives have been explored for potential radiolabeling with fluorine-18. These compounds, upon radiolabeling, were evaluated for their biological properties in animal models. For instance, the study by Lang et al. (1999) synthesized fluorinated derivatives of a related compound, evaluating their biological properties in rats. These compounds showed varying half-lives and specific binding ratios, indicating their potential use in assessing dynamic changes in certain biological markers, such as serotonin levels (Lang et al., 1999).

DNA-Binding Modules for Gene Regulation

The compound's structure is similar to N-methylpyrrole and N-methylimidazole polyamides, which are known for their sequence-specific DNA-binding properties. These polyamides are used in gene regulation and as sequence-specific DNA alkylating agents. For example, a study by Han, Sugiyama, and Harada (2016) discussed the use of fluorescence-conjugated Py-Im polyamides, which are relevant for the detection of specific DNA sequences and characterizing protein-DNA complexes (Han, Sugiyama, & Harada, 2016).

Antimicrobial and Antitumor Potential

Several derivatives of this compound have been synthesized and evaluated for antimicrobial and antitumor activities. Hafez, Alshammari, and El-Gazzar (2015) synthesized polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, assessing their antibacterial and antifungal activities. Some of these compounds showed potent antibacterial agents and higher antifungal activity compared to standard drugs (Hafez, Alshammari, & El-Gazzar, 2015).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, suggesting they interact with a variety of molecular targets .

Mode of Action

The specific mode of action of N-cyclohexyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide Thiazole derivatives are known to interact with their targets in a way that induces biological effects

Biochemical Pathways

Thiazole derivatives are known to affect a variety of pathways, leading to diverse biological activities . The specific pathways this compound affects and their downstream effects would need to be determined through further study.

Result of Action

The molecular and cellular effects of N-cyclohexyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide Thiazole derivatives are known to induce a range of biological effects, suggesting they have significant molecular and cellular impacts .

Biochemical Analysis

Biochemical Properties

Compounds with a thiazole ring have been found to interact with various enzymes, proteins, and other biomolecules . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Cellular Effects

Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines .

Molecular Mechanism

Thiazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

properties

IUPAC Name |

N-cyclohexyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3OS/c1-12-17(18(24)21-15-5-3-2-4-6-15)25-19-22-16(11-23(12)19)13-7-9-14(20)10-8-13/h7-11,15H,2-6H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJLGOSTFVYYTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-Tert-butyl-2-methylfuran-3-yl)methyl]-2-chloro-N-(1-methyltriazol-4-yl)acetamide](/img/structure/B2580958.png)

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2580963.png)

![3-[(3,5-Dimethylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2580967.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)furan-2-carboxamide](/img/structure/B2580974.png)

![(3Z)-1-benzyl-3-{[(3,5-dimethoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2580976.png)

![(E)-N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2580978.png)